Comparative Lipophilicity: C-6 Methylation Significantly Increases LogP Versus the Non-Methylated Analog
The computed partition coefficient (XLogP3-AA) for 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is 4.3 [1]. In contrast, the non-methylated analog, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 41102-25-4), has a predicted LogP of ~3.5 . This delta of 0.8 log units is significant; it represents a roughly 6.3-fold increase in lipophilicity, which can substantially improve membrane permeability and influence the ADME profile of final compounds derived from this building block. This difference is directly quantifiable and predictive of downstream biological behavior.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 41102-25-4), Predicted LogP = ~3.5 |
| Quantified Difference | ΔLogP ≈ +0.8 |
| Conditions | Computed by PubChem (XLogP3-AA 3.0) and vendor data |
Why This Matters
The 0.8 log unit difference in lipophilicity is a critical parameter for medicinal chemists optimizing bioavailability and target engagement; selecting the methylated building block directly steers a synthesis program toward a more lipophilic chemical space.
- [1] PubChem Compound Summary for CID 118012108, XLogP3-AA computed property. View Source
